molecular formula C25H26N2O2 B5318938 N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine

N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine

Cat. No.: B5318938
M. Wt: 386.5 g/mol
InChI Key: MMBDZXYVSOKBKG-UHFFFAOYSA-N
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Description

N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzofuran core, which is a fused aromatic ring system, and is substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method for synthesizing benzofuran derivatives is the cyclization of o-hydroxyacetophenones under basic conditions . This method can be adapted to introduce the specific substituents required for the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the selection of reagents and solvents would be tailored to minimize environmental impact and ensure compliance with industrial safety standards.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy, methyl, and pyridinyl substituents contribute to its reactivity and potential therapeutic applications.

Properties

IUPAC Name

N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-18-25(19-9-5-4-6-10-19)22-16-23(28-3)20(15-24(22)29-18)17-27(2)14-12-21-11-7-8-13-26-21/h4-11,13,15-16H,12,14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBDZXYVSOKBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=C(C(=C2)OC)CN(C)CCC3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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